

Application Notes and Protocols for DS18561882 in Mouse Xenograft Models

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Compound of Interest

Compound Name: DS18561882

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Introduction

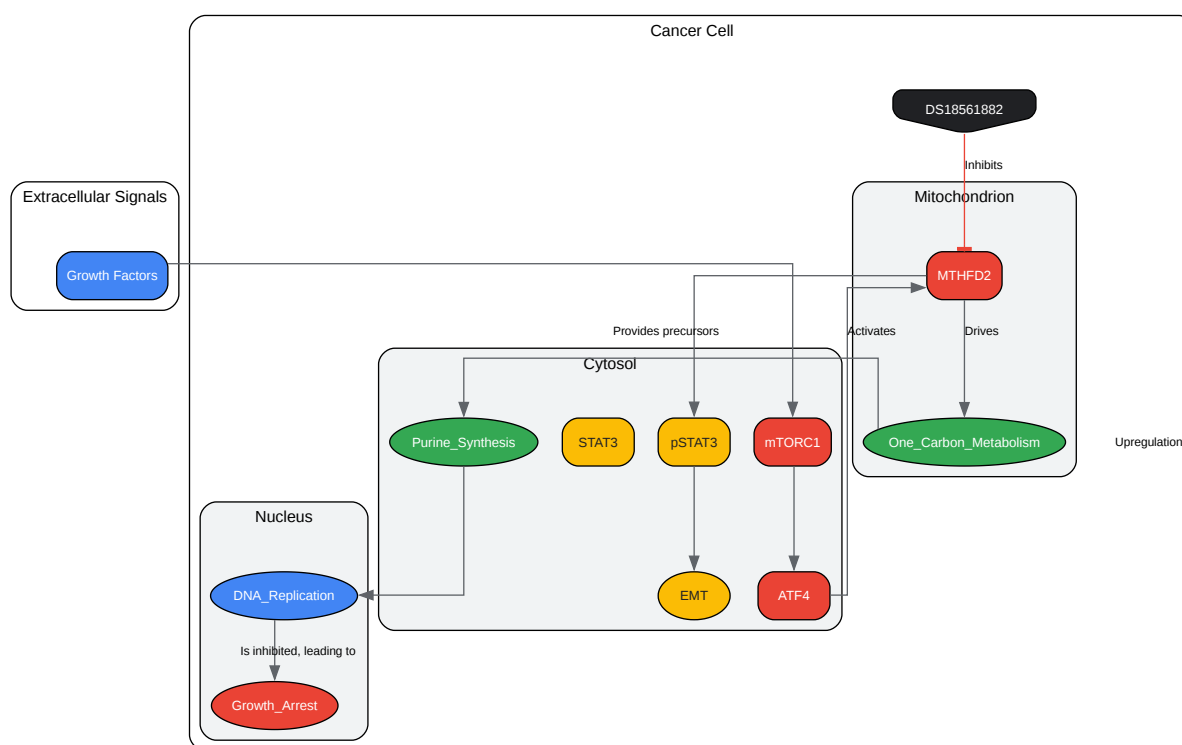
DS18561882 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon metabolism.[1][2] MTHFD2 is highly expressed in various cancer types, while its expression in healthy adult tissues is low, making it an attractive therapeutic target.[1] Inhibition of MTHFD2 by **DS18561882** disrupts the synthesis of purines, which are essential for DNA replication, thereby leading to the arrest of cancer cell growth.[3] These application notes provide a comprehensive overview of the use of **DS18561882** in mouse xenograft models, including its mechanism of action, recommended dosages, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

DS18561882 primarily functions by inhibiting the MTHFD2 enzyme within the mitochondrial one-carbon metabolism pathway. This pathway is vital for generating one-carbon units required for the de novo synthesis of purines and thymidylate. By blocking MTHFD2, **DS18561882** depletes the intracellular pool of purines, which are necessary building blocks for DNA and RNA synthesis. This leads to replication stress and cell cycle arrest, ultimately inhibiting tumor growth.[3][4]

The MTHFD2 signaling axis has also been linked to other oncogenic pathways. For instance, its expression can be regulated by the mTORC1/ATF4 signaling pathway in response to growth

signals.[5][6] Additionally, there is evidence suggesting a role for MTHFD2 in promoting epithelial-to-mesenchymal transition (EMT) through the STAT3 pathway.[3]



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Figure 1: Simplified signaling pathway of MTHFD2 inhibition by **DS18561882**.

Dosage and Administration in Mouse Xenograft Models

DS18561882 has demonstrated significant anti-tumor activity in various mouse xenograft models when administered orally. The table below summarizes the reported dosages and their effects.

Cancer Type	Cell Line	Mouse Strain	Dosage and Administration	Observed Effect
Breast Cancer	MDA-MB-231	Nude Mice	30, 100, 300 mg/kg, BID, oral	Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%). [1]
Breast Cancer	Patient-Derived Xenograft (PDX)	NSG Mice	Not specified	Combination with a Chk1 inhibitor decreased tumor volume. [3]
Non-Small Cell Lung Cancer (NSCLC)	H1299	BALB/c Nude Mice	300 mg/kg	Significantly reduced tumor growth. [3]
Gastric Cancer	Patient-Derived Xenograft (PDX)	Not specified	Not specified	Treatment resulted in a dose-dependent enhancement of the reduction of cell viability.

Experimental Protocols

The following are detailed protocols for establishing and utilizing mouse xenograft models to evaluate the efficacy of **DS18561882**.

Breast Cancer Xenograft Model (MDA-MB-231)

Materials:

- MDA-MB-231 human breast cancer cell line
- Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
- Growth medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can enhance tumor take-rate)
- **DS18561882**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Protocol:

- Cell Culture: Culture MDA-MB-231 cells in the recommended growth medium until they reach 80-90% confluency.
- Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2.5×10^7 cells/mL. Keep the cell suspension on ice.
- Tumor Implantation:
 - Anesthetize the mice using an appropriate method (e.g., isoflurane).

- For a subcutaneous model, inject 100 μ L of the cell suspension (containing 2.5 million cells) into the flank of each mouse.
- For an orthotopic model, inject the cell suspension into the mammary fat pad.
- Animal Monitoring: Monitor the mice regularly for tumor growth and overall health.
- Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare **DS18561882** in the appropriate vehicle at the desired concentrations (e.g., 30, 100, 300 mg/kg).
 - Administer the drug or vehicle orally twice daily (BID).
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Non-Small Cell Lung Cancer Xenograft Model (H1299)

The protocol for an H1299 xenograft model is similar to the MDA-MB-231 model, with the following modifications:

- Cell Line: Use the H1299 human non-small cell lung cancer cell line.
- Mouse Strain: Female BALB/c nude mice are a suitable strain.[3]
- Tumor Implantation: Inject the H1299 cell suspension subcutaneously into the flank.

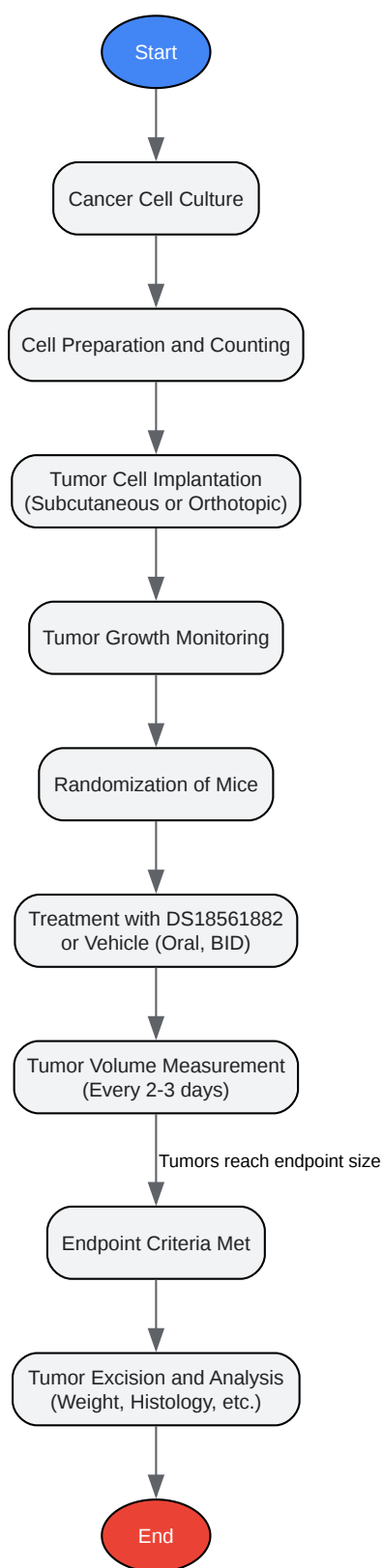
Gastric Cancer Patient-Derived Xenograft (PDX) Model

PDX models offer a more clinically relevant representation of human tumors.

Protocol:

- Tissue Acquisition: Obtain fresh gastric tumor tissue from patients under approved ethical guidelines.
- Tissue Implantation:
 - Anesthetize immunodeficient mice (e.g., NSG mice).
 - Surgically implant a small fragment of the tumor tissue (e.g., 2-3 mm³) subcutaneously into the flank of the mouse.
- Tumor Growth and Passaging:
 - Monitor the mice for tumor growth.
 - Once the tumor reaches a significant size (e.g., >1000 mm³), excise it and passage it into new recipient mice for expansion.
- Efficacy Studies: Once the PDX line is established, conduct efficacy studies as described in the MDA-MB-231 protocol, using cohorts of mice with established tumors.

Experimental Workflow Diagram



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Figure 2: General experimental workflow for a mouse xenograft study with **DS18561882**.

Conclusion

DS18561882 is a promising anti-cancer agent that targets the MTHFD2-mediated one-carbon metabolism pathway. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. Careful adherence to established animal welfare guidelines and experimental best practices is essential for obtaining reliable and reproducible results.

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